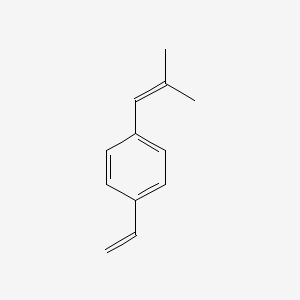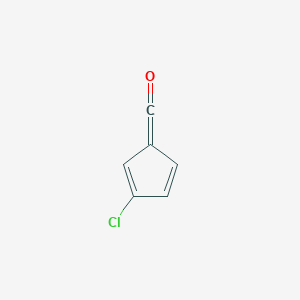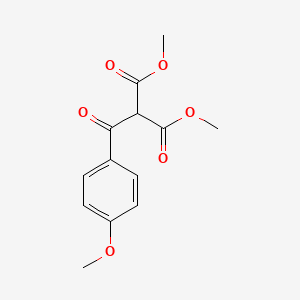![molecular formula C15H29NO4Si2 B14277642 N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline CAS No. 135007-96-4](/img/structure/B14277642.png)
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is an organosilicon compound that features both silane and aniline functionalities. This compound is notable for its ability to modify surfaces and enhance the properties of materials, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline typically involves the reaction of 3-(trimethoxysilyl)propylamine with 4-(trimethylsilyl)oxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane and aniline groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: The compound can be used to modify surfaces for cell culture and other biological applications.
Industry: The compound is used in coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism by which N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline exerts its effects involves the interaction of its silane and aniline groups with various molecular targets. The silane group can form strong bonds with surfaces, enhancing adhesion and modifying surface properties. The aniline group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]aniline
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Trimethoxy[3-(phenylamino)propyl]silane
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is unique due to the presence of both trimethoxysilyl and trimethylsilyloxy groups, which provide distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
Properties
CAS No. |
135007-96-4 |
|---|---|
Molecular Formula |
C15H29NO4Si2 |
Molecular Weight |
343.56 g/mol |
IUPAC Name |
N-(3-trimethoxysilylpropyl)-4-trimethylsilyloxyaniline |
InChI |
InChI=1S/C15H29NO4Si2/c1-17-22(18-2,19-3)13-7-12-16-14-8-10-15(11-9-14)20-21(4,5)6/h8-11,16H,7,12-13H2,1-6H3 |
InChI Key |
BGLSQALFVZALTP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC1=CC=C(C=C1)O[Si](C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


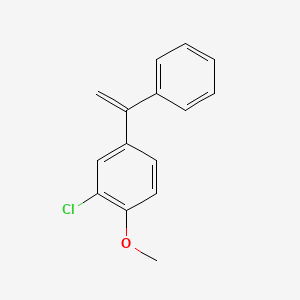
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
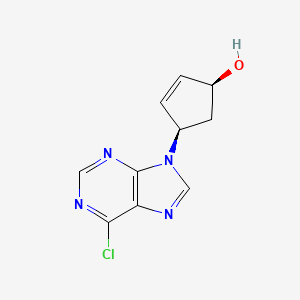

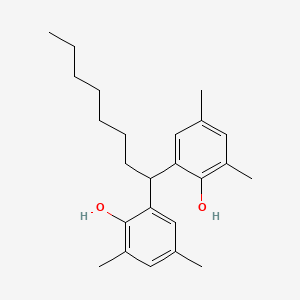
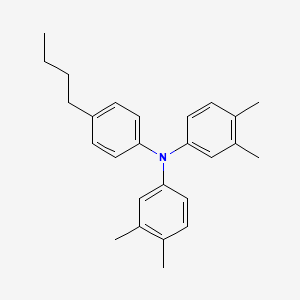
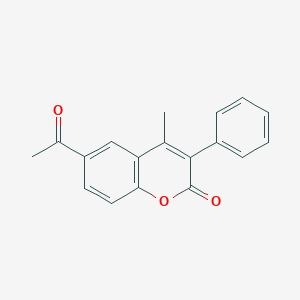
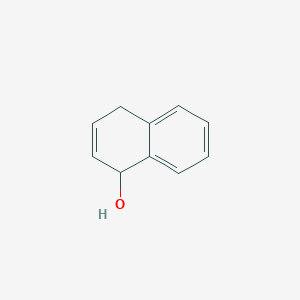
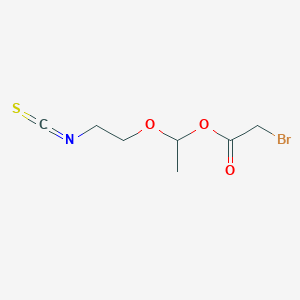
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
